molecular formula C16H24N2O2 B14788303 tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

Cat. No.: B14788303
M. Wt: 276.37 g/mol
InChI Key: AXNPXXNGNOMESU-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate typically involves the reaction of ®-1-phenylpiperidin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the piperidine and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)

InChI Key

AXNPXXNGNOMESU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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